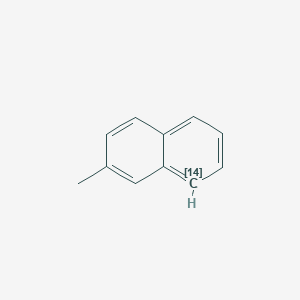
2-Methylnaphthalene-8-14C
概要
説明
2-Methylnaphthalene-8-14C is a radioactive isotope of 2-methylnaphthalene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are formed during the incomplete combustion of fossil fuels, such as coal, oil, and gas. They are also found in cigarette smoke, grilled or charred food, and some industrial processes. PAHs are known to be carcinogenic and mutagenic, and their effects on human health and the environment have been extensively studied.
作用機序
The mechanism of action of 2-Methylnaphthalene-8-14C is not well understood. However, it is believed to act as a DNA-damaging agent, leading to mutations and genetic damage. It may also interfere with cellular processes, such as cell division and apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methylnaphthalene-8-14C are not well studied. However, it is known to be toxic to living organisms, including humans. Exposure to 2-Methylnaphthalene-8-14Cs has been linked to a variety of health effects, including cancer, respiratory disease, and reproductive problems.
実験室実験の利点と制限
The main advantage of using 2-Methylnaphthalene-8-14C in lab experiments is its radioactive properties, which allow for precise measurements and tracking of the molecule. It is also a well-characterized compound, with known physical and chemical properties. However, its use is limited by its toxicity and potential health risks, as well as the need for specialized equipment and safety protocols.
将来の方向性
There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs. Some possible areas of study include:
- Developing new methods for synthesizing and purifying 2-Methylnaphthalene-8-14Cs, including 2-Methylnaphthalene-8-14C, that are more efficient and environmentally friendly.
- Studying the effects of 2-Methylnaphthalene-8-14Cs on human health, including the mechanisms of toxicity and potential biomarkers of exposure and disease.
- Investigating the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including their interactions with soil, water, and air.
- Developing new methods for detecting and monitoring 2-Methylnaphthalene-8-14Cs in the environment and in living organisms.
- Exploring the potential uses of 2-Methylnaphthalene-8-14Cs in materials science and other fields, such as energy storage and conversion.
In conclusion, 2-Methylnaphthalene-8-14C is a useful compound for scientific research, particularly in the study of 2-Methylnaphthalene-8-14Cs. However, its toxicity and potential health risks must be carefully considered, and safety protocols must be followed when working with this compound. There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs, and continued study of these compounds is important for understanding their effects on human health and the environment.
科学的研究の応用
2-Methylnaphthalene-8-14C is widely used in scientific research as a tracer molecule. Its radioactive properties make it useful for studying the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including soil, water, and air. It can also be used to study the metabolism and distribution of 2-Methylnaphthalene-8-14Cs in living organisms, such as plants, animals, and humans.
特性
CAS番号 |
105184-36-9 |
|---|---|
製品名 |
2-Methylnaphthalene-8-14C |
分子式 |
C11H10 |
分子量 |
144.19 g/mol |
IUPAC名 |
2-methylnaphthalene |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2 |
InChIキー |
QIMMUPPBPVKWKM-RHRFEJLCSA-N |
異性体SMILES |
CC1=CC2=[14CH]C=CC=C2C=C1 |
SMILES |
CC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


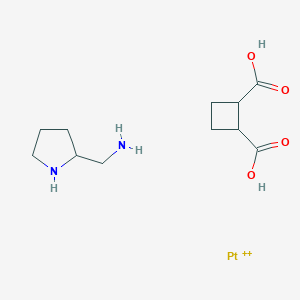
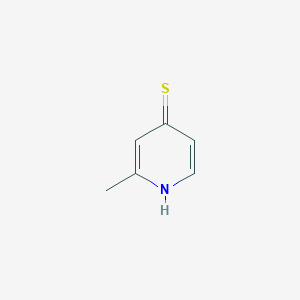
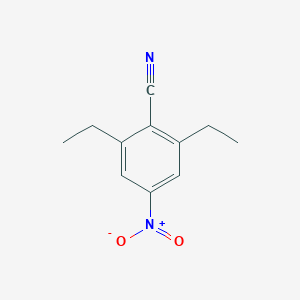
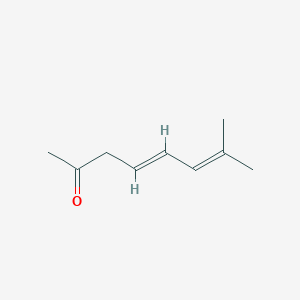
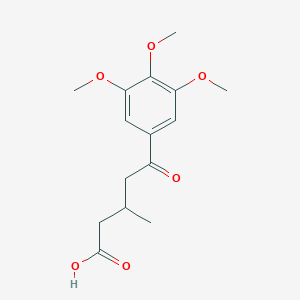
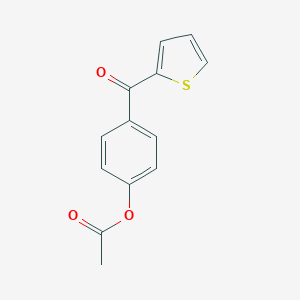
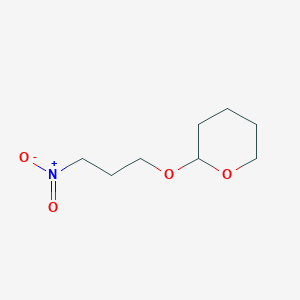
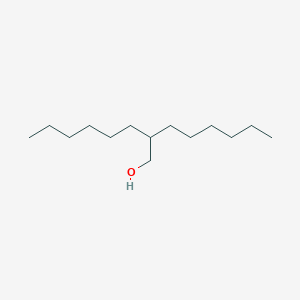
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
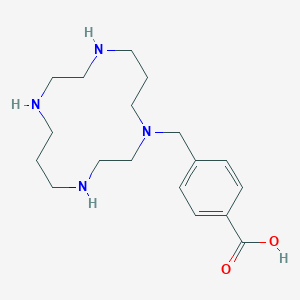
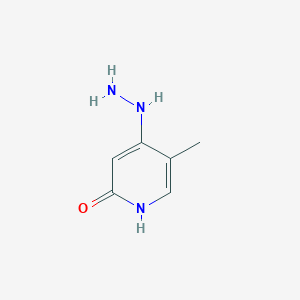
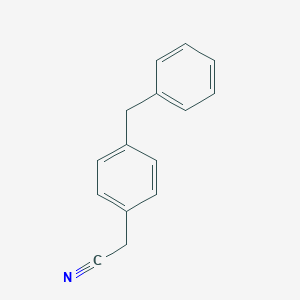
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)